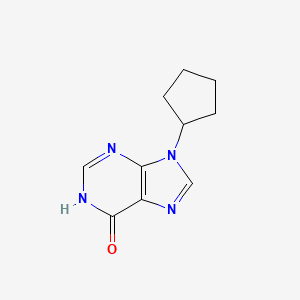

9-Cyclopentyl-3,9-dihydro-6h-purin-6-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5444-82-6 |

|---|---|

Molekularformel |

C10H12N4O |

Molekulargewicht |

204.23 g/mol |

IUPAC-Name |

9-cyclopentyl-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15) |

InChI-Schlüssel |

PSZPKVIAEUBJKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)N2C=NC3=C2N=CNC3=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Cyclopentyl 3,9 Dihydro 6h Purin 6 One Analogs

Established Synthetic Routes to the 9-Cyclopentyl-3,9-dihydro-6H-purin-6-one Core Scaffold

The construction of the fundamental 9-cyclopentyl-purine framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency and regioselectivity.

Nucleophilic Substitution Reactions at the N-9 Position of Purines

A primary and direct method for introducing the cyclopentyl group onto the purine (B94841) ring is through nucleophilic substitution at the N-9 position. This typically involves the reaction of a purine derivative, such as 6-chloropurine (B14466), with a cyclopentyl halide, most commonly cyclopentyl bromide. nih.govmdpi.com The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the purine nitrogen, thereby enhancing its nucleophilicity. nih.gov

The choice of base and solvent is critical for optimizing the reaction yield and, importantly, for controlling the regioselectivity of the alkylation. While alkylation can potentially occur at both the N-7 and N-9 positions, the N-9 isomer is often the desired product. researchgate.net Research has shown that using tetrabutylammonium (B224687) hydroxide (B78521) as the base can lead to better results. ub.edu Furthermore, microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and often improving yields compared to conventional heating methods. ub.edu The introduction of a cyclopentyl group onto 2-amino-6-chloropurine (B14584) has been successfully achieved with microwave assistance, yielding the N-9 alkylated product regioselectively. ub.edu

It has been observed that the nature of the substituent at the C-6 position of the purine can influence the regioselectivity of N-alkylation. For instance, the presence of certain azolyl groups at C-6 can shield the N-7 position, leading to exclusive or predominant formation of the N-9 alkylated isomer. nih.gov

Table 1: Comparison of N-9 Cyclopentylation Methods

| Starting Material | Reagents and Conditions | Product | Key Observations | Reference |

|---|---|---|---|---|

| 6-Chloropurine | Cyclopentyl bromide, Base | 6-Chloro-9-cyclopentylpurine | A common and direct method. | nih.gov |

| 2-Amino-6-chloropurine | Cyclopentyl bromide, Microwave irradiation | 2-Amino-6-chloro-9-cyclopentylpurine | Microwave assistance improves regioselectivity and yield. | ub.edu |

Annulation Reactions from Precursor Compounds

An alternative approach to constructing the 9-cyclopentyl-purine scaffold involves the cyclization, or annulation, of appropriately substituted pyrimidine (B1678525) precursors. This method builds the imidazole (B134444) portion of the purine ring onto a pre-existing pyrimidine ring that already bears the desired cyclopentylamino group.

A common starting material for this strategy is a 4,5-diaminopyrimidine (B145471) derivative. For instance, 4-furfurylamino-5-amino-6-chloropyrimidine can be cyclized using a mixture of ethyl orthoformate and acetic anhydride (B1165640) to yield the corresponding 9-furfuryl-6-chloropurine. lookchem.com A similar strategy can be envisioned for the synthesis of 9-cyclopentyl analogs by starting with a 4-cyclopentylamino-5,6-diaminopyrimidine.

Multi-Step Synthesis Strategies for Purine Ring Construction

More elaborate, multi-step syntheses allow for the de novo construction of the entire purine ring system, offering greater flexibility in introducing various substituents. A representative strategy commences with 4,6-dichloro-5-nitropyrimidine. nih.govtubitak.gov.tr This starting material undergoes a series of transformations to build the purine core. These steps typically involve:

Nucleophilic substitution: Introduction of the cyclopentylamino group at a specific position on the pyrimidine ring.

Reduction of the nitro group: Conversion of the nitro group to an amino group, creating the necessary 4,5-diaminopyrimidine intermediate.

Cyclization: Reaction with a one-carbon source, such as formic acid or an orthoformate, to form the imidazole ring and complete the purine scaffold.

This multi-step approach is particularly advantageous when synthesizing highly substituted purine analogs, as it allows for the sequential and controlled introduction of different functional groups onto the pyrimidine precursor before the final cyclization step. nih.govtubitak.gov.tr

Targeted Chemical Modifications and Analog Synthesis Strategies

Building upon the core this compound scaffold, further chemical modifications are undertaken to explore the structure-activity relationships and develop analogs with enhanced biological activity.

Synthesis of 2,6,9-Trisubstituted Purine Derivatives

A significant focus in the development of purine-based anticancer agents has been the synthesis of 2,6,9-trisubstituted derivatives. nih.govnih.govresearchgate.net Starting from a 2,6-dichloro-9-cyclopentylpurine intermediate, selective nucleophilic substitution at the C-6 and C-2 positions allows for the introduction of a wide variety of substituents.

The greater reactivity of the chlorine atom at the C-6 position compared to the C-2 position enables sequential and regioselective substitutions. Typically, the C-6 substituent is introduced first by reaction with an amine or other nucleophile. Subsequently, a different nucleophile can be introduced at the C-2 position under more forcing conditions. This stepwise approach provides access to a diverse library of 2,6,9-trisubstituted purine analogs. nih.govresearchgate.net

The nature of the substituents at both C-2 and C-6 has been shown to be critical for the cytotoxic activity of these compounds. Structure-activity relationship studies have indicated that an arylpiperazinyl group at the C-6 position is often beneficial for anticancer activity, while bulky substituents at the C-2 position may be less favorable. nih.govresearchgate.net

Preparation of 6-Substituted Piperazine (B1678402)/Phenyl-9-Cyclopentyl Purine Analogs

A particularly promising class of analogs involves the introduction of substituted piperazine or phenyl groups at the C-6 position of the 9-cyclopentylpurine (B8656152) core. nih.govnih.govtubitak.gov.tr

The synthesis of 6-(substituted piperazine)-9-cyclopentylpurine analogs typically starts from 6-chloro-9-cyclopentylpurine. nih.gov This intermediate undergoes a nucleophilic aromatic substitution reaction with a variety of substituted piperazines to yield the desired products. nih.govnih.gov The substituents on the piperazine ring itself can be further modified, for example, by sulfonylation, to create a broad range of derivatives. nih.gov

For the synthesis of 6-phenyl-9-cyclopentylpurine analogs, a common route involves the Suzuki coupling reaction. nih.gov In this approach, a 6-chloropurine derivative is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.gov This method allows for the efficient formation of a carbon-carbon bond between the purine ring and the phenyl group. The cyclopentyl group can either be present on the starting 6-chloropurine or introduced at a later stage of the synthesis. nih.gov

Table 2: Examples of 6-Substituted 9-Cyclopentylpurine Analogs

| Analog Class | Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| 6-(4-Substituted phenyl sulfonyl piperazine)-9-cyclopentyl purines | Nucleophilic Aromatic Substitution | 6-Chloro-9-cyclopentylpurine, Substituted piperazines | Introduction of a sulfonated piperazine moiety at C-6. | nih.gov |

| 6-(4-Substituted phenyl)-9-cyclopentyl purines | Suzuki Coupling | 6-Chloropurine derivative, Substituted phenylboronic acids | C-C bond formation to attach a phenyl group at C-6. | nih.gov |

Stereoselective Synthesis of Cyclopentyl-Purine Conjugates

The biological activity of nucleoside analogs is often highly dependent on the stereochemistry of the carbohydrate or carbocyclic moiety. Consequently, the development of stereoselective synthetic routes to cyclopentyl-purine conjugates is of paramount importance. While a direct stereoselective synthesis of this compound is not extensively detailed in readily available literature, established principles of asymmetric synthesis can be applied to achieve the desired stereoisomers.

A common strategy for the stereoselective synthesis of carbocyclic nucleosides involves the coupling of a purine base with a pre-synthesized chiral cyclopentylamine (B150401) derivative. The chirality in the final product is introduced through the controlled synthesis of the cyclopentane (B165970) ring with specific stereocenters.

One plausible approach involves the asymmetric synthesis of a chiral cyclopentylamine precursor. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. For instance, a chiral bicyclic lactam can be utilized to construct a fully substituted cyclopentene (B43876) ring with three stereogenic centers. rsc.org The insertion of a quaternary center is a key step in this process, followed by the ring opening of a chiral sulfate (B86663) to install the desired 1,2-dihydroxy substituents, which can then be converted to an amino group for coupling with the purine base. rsc.org

Another potential pathway is the enzymatic resolution of a racemic cyclopentenone derivative. Lipase-catalyzed acylation can be employed to selectively acylate one enantiomer of a 4-hydroxycyclopentenone derivative, allowing for the separation of the enantiomers. The desired chiral cyclopentenone can then be further functionalized to introduce the amino group necessary for conjugation with the purine ring.

The key coupling reaction to form the C-N bond between the chiral cyclopentylamine and the purine base, typically a 6-chloropurine derivative, is a nucleophilic substitution reaction. The stereochemistry of the cyclopentyl moiety is retained during this process.

Table 1: Key Strategies for Stereoselective Synthesis of Cyclopentyl Precursors

| Strategy | Description | Key Intermediates |

| Chiral Auxiliary | Use of a removable chiral group to direct the stereochemical outcome of reactions. | Chiral bicyclic lactams |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Chiral metal complexes (e.g., Rh-based) |

| Enzymatic Resolution | Utilization of enzymes to selectively react with one enantiomer in a racemic mixture. | Racemic 4-hydroxycyclopentenone |

Development of Efficient Synthetic Methodologies for Purine Analogs

The development of efficient and versatile synthetic routes allows for the generation of a wide array of purine analogs for structure-activity relationship (SAR) studies. A notable methodology involves the synthesis of 6,8,9-trisubstituted purine analogs, starting from readily available precursors.

One such approach focuses on the synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov This multi-step synthesis demonstrates a practical route to complex purine analogs. The general synthetic scheme commences with the protection of a starting purine derivative, followed by a series of coupling and substitution reactions to introduce the desired functionalities at the C6, C8, and N9 positions.

The synthesis can be initiated from 6-chloro-9H-purine. The key steps include:

N9-Alkylation: Introduction of the cyclopentyl group at the N9 position.

C8-Arylation: Introduction of a substituted phenyl group at the C8 position, often via a condensation reaction.

C6-Substitution: Nucleophilic aromatic substitution at the C6 position with various substituted piperazines to introduce diversity. nih.gov

Table 2: Representative Synthesis of 6,8,9-Trisubstituted Purine Analogs nih.gov

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 6-chloro-9H-purine, Cyclopentyl bromide | Base (e.g., K2CO3), DMF | 6-chloro-9-cyclopentyl-9H-purine | High |

| 2 | 6-chloro-9-cyclopentyl-9H-purine, 4-phenoxybenzaldehyde | p-TSA, DMF, 80 °C | 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | High |

| 3 | 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine, Substituted piperazine | Base (e.g., Et3N), Solvent (e.g., EtOH) | 6-(substituted piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | 91-95% |

This methodology allows for the facile preparation of a library of compounds by varying the substituted piperazine in the final step, providing a powerful tool for exploring the chemical space around the 9-cyclopentylpurine scaffold.

Molecular and Biochemical Pharmacology of 9 Cyclopentyl 3,9 Dihydro 6h Purin 6 One and Its Derivatives

Identification and Characterization of Biological Targets

The biological activity of 9-Cyclopentyl-3,9-dihydro-6H-purin-6-one and its derivatives stems from their ability to interact with and modulate the function of various enzymes and receptors involved in critical cellular processes.

Purine (B94841) Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. patsnap.com Inhibition of PNP is a therapeutic strategy for certain cancers and autoimmune diseases, as it leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, which is selectively toxic to these cells. patsnap.com

While numerous purine analogs have been developed as PNP inhibitors, there is currently a lack of direct scientific literature specifically identifying this compound as an inhibitor of this enzyme. nih.govnih.govnih.gov Research on PNP inhibitors has largely focused on other N9-substituted purines and 9-deazapurine analogs. nih.govnih.gov Therefore, while the purine scaffold suggests a potential for interaction, further investigation is required to confirm any inhibitory activity of this compound against PNP.

Derivatives of 9-cyclopentylpurine (B8656152) have demonstrated significant inhibitory activity against a range of protein kinases, many of which are implicated in cancer pathogenesis.

FMS-like Tyrosine Kinase 3 (FLT3): Novel 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.gov One such derivative, N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine, displays nanomolar activity in biochemical assays and selectively inhibits the proliferation of AML cell lines with FLT3-ITD mutations. nih.gov Another study on 2,7,9-trisubstituted 8-oxopurines also identified compounds with a 9-cyclopentyl moiety as potent FLT3 inhibitors. imtm.cz

Cyclin-Dependent Kinases (CDKs): The 9-cyclopentylpurine scaffold has been a foundation for the development of CDK inhibitors. Synthetic inhibitors based on 2,6,9-trisubstituted purines have shown promise as potential anticancer drugs. mdpi.com For instance, certain 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to decrease the levels of cyclin E and cdk2 in liver cancer cells. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs): A study on 4-methylbenzamide derivatives containing 2,6-substituted purines revealed inhibitory activity against both PDGFRα and PDGFRβ. mdpi.com Specifically, compounds with a purine core showed 36–45% inhibition of these receptor tyrosine kinases at a concentration of 1 μM. mdpi.com

Src Kinase: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs have been identified as potent anticancer agents that induce apoptosis by inhibiting Src kinase in hepatocellular carcinoma cells. nih.gov The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways controlling cancer cell growth and proliferation. nih.gov A novel series of 9-(arenethenyl)purines has also been identified as dual Src/Abl kinase inhibitors. acs.org

Beyond kinase inhibition, derivatives of the 9-cyclopentylpurine scaffold have been found to interact with other important cellular receptors. Notably, 2-Chloro-N6-cyclopentyladenosine (CCPA), a derivative of 9-cyclopentyladenine, has been identified as a moderately potent antagonist of the human A3 adenosine (B11128) receptor, with a Ki value of 38 nM. nih.gov This finding suggests that the 9-cyclopentylpurine core can be modified to target G protein-coupled receptors.

Quantitative Assessment of Inhibitory Potency and Binding Affinities (e.g., Ki, IC50 values)

| Derivative Class | Target | IC50 Value | Source |

| 9-(Arenethenyl)purines | Src Kinase | 3.8 nM | acs.org |

| 9-(Arenethenyl)purines | Abl Kinase | 5.7 nM | acs.org |

| 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine | Huh7 (Liver Cancer Cell Line) | < 5 µM | nih.gov |

| 4-Methylbenzamide derivatives with 2,6-substituted purines | PDGFRα | 36-45% inhibition at 1 µM | mdpi.com |

| 4-Methylbenzamide derivatives with 2,6-substituted purines | PDGFRβ | 36-45% inhibition at 1 µM | mdpi.com |

Elucidation of Molecular Mechanisms of Action and Cellular Pathway Modulation

The therapeutic effects of 9-cyclopentylpurine derivatives are a consequence of their interference with fundamental cellular processes, primarily purine metabolism and signal transduction pathways.

Purine analogs, by their structural similarity to endogenous purines, can disrupt the intricate pathways of purine metabolism. nih.gov Cancer cells, with their high rate of proliferation, have an increased demand for the de novo synthesis of purines, the building blocks of DNA and RNA. nih.gov This makes them particularly vulnerable to antimetabolites like purine analogs. nih.gov

These compounds can interfere with purine metabolism in several ways:

Inhibition of de novo synthesis: Purine analogs can act as feedback inhibitors of key enzymes in the de novo purine synthesis pathway, thereby depleting the pool of available nucleotides for DNA and RNA synthesis. wikipedia.org

Incorporation into nucleic acids: Some purine analogs can be metabolized and incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids, ultimately triggering apoptosis.

Disruption of the purine salvage pathway: As discussed, inhibition of enzymes like PNP can lead to the accumulation of toxic metabolites in specific cell types. patsnap.com

The modulation of kinase activity by 9-cyclopentylpurine derivatives also has profound effects on cellular pathways. For instance, the inhibition of Src kinase by certain derivatives leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb) and levels of cyclin E and cdk2, which in turn induces cell cycle arrest and apoptosis. nih.gov Similarly, inhibition of FLT3 suppresses its downstream signaling pathways, also leading to G1 cell cycle arrest and apoptosis in leukemia cells. nih.gov The imbalance in nucleotide pools caused by interference with purine synthesis can also slow the progression through the S phase of the cell cycle. biorxiv.org

Induction of Apoptosis and Cell Cycle Perturbation

Analogs of this compound have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov The mechanism by which these purine analogs exert their effects is closely linked to their ability to perturb the normal progression of the cell cycle. nih.govuff.br Apoptosis and cell proliferation are intimately connected processes, and many regulators of the cell cycle can also influence programmed cell death. mdpi.com

Research on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs has demonstrated their capacity to induce apoptosis in hepatocellular carcinoma (HCC) cells. nih.gov For instance, specific derivatives have shown high cytotoxic potential, with IC50 values below 5 µM, leading to apoptosis in liver cancer cells. nih.gov The induction of apoptosis is a key mechanism of action for many purine analogs, which function as antimetabolites to suppress tumor growth. nih.gov

Furthermore, studies on related 2,6,9-trisubstituted purine derivatives have shown they can selectively block the proliferation of acute myeloid leukemia (AML) cell lines that harbor specific mutations. uff.br Treatment with these compounds leads to a suppression of downstream signaling pathways, which culminates in cell cycle arrest at the G1 phase, followed by the induction of apoptosis. uff.br The externalization of phosphatidylserine and the activation of caspases are hallmark features of apoptosis that can be triggered by such compounds. nih.gov This highlights a common mechanistic theme for this class of molecules: interference with cell cycle machinery, which ultimately shunts the cell towards an apoptotic fate. nih.govuff.br

Modulation of Specific Signal Transduction Pathways (e.g., c-Src kinase activity)

The anticancer effects of this compound derivatives are closely tied to their ability to modulate specific signal transduction pathways that are often dysregulated in cancer. A primary target identified for these compounds is the proto-oncogene c-Src kinase. nih.gov c-Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cancer cell proliferation, survival, and metastasis. nih.gov Elevated c-Src kinase activity is a frequent observation in a variety of human tumors, making it a valuable target for anticancer drug development. nih.gov

Studies have shown that newly synthesized 9-cyclopentyl purine analogs can induce apoptosis specifically by inhibiting c-Src in hepatocellular carcinoma cells. nih.gov The activation of c-Src kinase is known to trigger the cyclin E–Cdk2 complex, which promotes cell cycle progression into the S-phase through the hyper-phosphorylation of the retinoblastoma protein (Rb). nih.gov By inhibiting c-Src, these purine analogs prevent this cascade. Cell signaling analyses confirm that treatment with these compounds leads to a decrease in the levels of phosho-Src and phospho-Rb, as well as downstream effectors like cyclin E and cdk2, ultimately leading to apoptosis. nih.gov The inactivation of c-Src has been demonstrated to be a central mechanism for the apoptosis-inducing effects of these purine analogs in liver cancer cells. nih.gov

Structure-Activity Relationship (SAR) Investigations for this compound Analogs

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of purine analogs. Even minor atomic changes in the structure of these compounds can lead to significantly different biochemical and clinical activities. nih.gov For 9-cyclopentyl purine analogs, research has focused on modifications at the 6-position of the purine ring to enhance cytotoxic activity against cancer cells. nih.gov

Synthetic efforts have produced various series of analogs, including those with 6-(4-substituted phenyl sulfonyl piperazine), 6-(4-substituted phenyl piperazine), and 6-(4-substituted phenyl) moieties. nih.gov Investigations into these series revealed important SAR insights. For example, it was found that removing the sulfonyl group from the piperazine ring at the 6-position had a notable impact on the compound's activity. nih.gov Furthermore, for analogs with a direct phenyl substitution at the C6 position, the addition of a 4-phenoxy (4-OPh) group was found to increase cytotoxic activity. nih.gov

The cytotoxic effects of several 6,9-disubstituted purine analogs have been quantified through IC50 values, which measure the concentration of a drug required to inhibit cell growth by 50%. The data below summarizes the activity of selected compounds against various human cancer cell lines.

| Compound | Substitution at C6 | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 19 | 4-phenylpiperazine | HepG2 | < 5 | nih.gov |

| 21 | 4-(4-chlorophenyl)piperazine | HepG2 | < 10 | nih.gov |

| 22 | 4-(4-fluorophenyl)piperazine | HepG2 | < 10 | nih.gov |

| 23 | 4-(4-methoxyphenyl)piperazine | HepG2 | < 10 | nih.gov |

| 56 | 4-(4-phenoxyphenyl) | HepG2 | < 10 | nih.gov |

Stereochemical Effects of the Cyclopentyl Moiety on Potency and Selectivity

The stereochemistry of a drug molecule can have a profound impact on its biological activity, influencing its potency, selectivity, and pharmacokinetic profile. Many drugs are chiral, and their different enantiomers or diastereomers often exhibit distinct interactions with chiral biological targets like enzymes and receptors. For molecules containing a cyclopentyl ring, the spatial arrangement of substituents can be a critical determinant of pharmacological effect.

While specific studies on the stereoisomers of this compound itself are not extensively detailed in the available literature, the principles of stereochemistry strongly suggest that this would be a fruitful area for investigation. In related chemical scaffolds, the orientation of substituents on a cyclopentyl ring has been shown to be crucial for activity. For example, in a series of N,2-substituted cycloalkylamine inhibitors, a trans-orientation of the substituents on the cyclopentyl moiety was found to be more favorable for inhibitory potency. For other compounds containing a cyclopentyl group, such as certain soft anticholinergics, isomers with the 2R configuration were significantly more active than their 2S counterparts. These examples underscore the general principle that the three-dimensional structure of the cyclopentyl group and its substituents is a key factor in molecular recognition by a biological target. Therefore, the synthesis and evaluation of individual stereoisomers of 9-cyclopentyl purine analogs are expected to be essential for optimizing their potency and selectivity as therapeutic agents.

Preclinical Biological Efficacy of 9 Cyclopentyl 3,9 Dihydro 6h Purin 6 One Analogs

In Vitro Efficacy Studies in Cellular Models

The biological effects of 9-cyclopentylpurine (B8656152) analogs have been extensively evaluated in cellular models to determine their potential as therapeutic agents. These studies have primarily focused on their anticancer, antiviral, and immunosuppressive activities, as well as their selectivity for target cells.

Anticancer Activity in Diverse Cancer Cell Lines (e.g., T-cell Malignancies, Hepatocellular Carcinoma, Melanoma, NSCLC)

Analogs of 9-cyclopentylpurine have shown notable cytotoxic activity against various human cancer cell lines, particularly those of hepatocellular carcinoma.

In a recent study, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs were evaluated for their in vitro anticancer activity. nih.gov Several of these compounds, particularly those with IC₅₀ values below 10 μM, were selected for more detailed investigation in a broader panel of liver cancer cell lines. nih.gov

One of the most potent compounds, designated as compound 19, demonstrated high cytotoxic potential with IC₅₀ values of 1.0 µM in Huh7 (liver), 2.1 µM in HCT116 (colon), and 0.1 µM in MCF7 (breast) cancer cells. nih.gov Further investigation revealed that this compound induces apoptosis in liver cancer cells. nih.gov Another series of 6,8,9-trisubstituted purine analogs also exhibited promising cytotoxic effects against Huh7 liver cancer cells. nih.gov For instance, compound 6 in this series, a 4-methylphenyl substituted piperazine analog, showed an IC₅₀ value of 14.2 μM, which was superior to the clinically used drugs 5-Fluorouracil (30.6 μM) and Fludarabine (28.4 μM). nih.gov

Interactive Table: In Vitro Cytotoxicity of 9-Cyclopentylpurine Analogs Click on the column headers to sort the data.

| Compound | Substitution | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Compound 19 | H (on phenyl piperazine) | Huh7 | Hepatocellular Carcinoma | 1.0 ± 0.2 | nih.gov |

| Compound 19 | H (on phenyl piperazine) | HCT116 | Colon Carcinoma | 2.1 ± 0.3 | nih.gov |

| Compound 19 | H (on phenyl piperazine) | MCF7 | Breast Adenocarcinoma | 0.1 ± 0.1 | nih.gov |

| Compound 20 | CH₃ (on phenyl piperazine) | Huh7 | Hepatocellular Carcinoma | 1.4 ± 0.1 | nih.gov |

| Compound 21 | OCH₃ (on phenyl piperazine) | Huh7 | Hepatocellular Carcinoma | 3.8 ± 0.1 | nih.gov |

| Compound 22 | F (on phenyl piperazine) | Huh7 | Hepatocellular Carcinoma | 1.6 ± 0.3 | nih.gov |

| Compound 23 | Cl (on phenyl piperazine) | Huh7 | Hepatocellular Carcinoma | 0.1 ± 0.1 | nih.gov |

| Compound 6 | 4-methylphenyl piperazine | Huh7 | Hepatocellular Carcinoma | 14.2 | nih.gov |

| Compound 5 | Phenyl piperazine (unsubstituted) | Huh7 | Hepatocellular Carcinoma | 17.9 | nih.gov |

| 5-Fluorouracil | (Reference Drug) | Huh7 | Hepatocellular Carcinoma | 30.6 | nih.gov |

| Fludarabine | (Reference Drug) | Huh7 | Hepatocellular Carcinoma | 28.4 | nih.gov |

Despite the promising results in liver, colon, and breast cancer cell lines, specific in vitro efficacy data for 9-cyclopentyl-3,9-dihydro-6H-purin-6-one analogs against T-cell malignancies, melanoma, and non-small cell lung cancer (NSCLC) cell lines were not available in the reviewed scientific literature.

Antiviral Activity in Viral Infection Models (e.g., HIV, Hepatitis B Virus)

The structural similarity of purine analogs to natural nucleosides makes them prime candidates for antiviral drug development.

Hepatitis B Virus (HBV): A cyclopentyl guanine (B1146940) analog, BMS-200475, has been identified as a potent and selective inhibitor of HBV replication. In cultured 2.2.15 liver cells, it exhibited a 50% effective concentration (EC₅₀) of 3.8 ± 1.4 nM. This activity is presumed to occur via the inhibition of the viral polymerase by the triphosphate form of the compound.

Human Immunodeficiency Virus (HIV): Research into related nucleoside analogs has shed light on mechanisms relevant to anti-HIV activity. A 6-cyclopropyl-substituted prodrug of 2′,3′-didehydro-2′,3′-dideoxyguanosine (cyclo-d4G) showed selective anti-HIV activity in primary blood mononuclear cells (PBMCs), with a 50% effective concentration of 1.1 ± 0.1 μM against the LAI strain of HIV-1. Its mechanism involves metabolic activation to the corresponding triphosphate, which then acts as a reverse transcriptase inhibitor. Another study described the synthesis of 9-[c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl]-9H-adenine, which demonstrated a therapeutic index of 200, indicating potential as a lead compound for anti-AIDS agents.

Immunosuppressive Effects in Lymphoblast Cell Lines

Information regarding the specific immunosuppressive effects of this compound analogs in lymphoblast cell lines was not available in the reviewed literature.

Selectivity Profiling against Non-Target Cell Lines

The selectivity of a drug candidate is a critical factor, determining its therapeutic window. Studies on 9-cyclopentylpurine analogs have begun to address this. For instance, the highly cytotoxic compound 19 underwent KINOMEscan™ profiling to assess its interaction with a panel of human kinases. nih.gov The analysis revealed a significant degree of selectivity, with the compound primarily interacting with anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) over other kinases. nih.gov This selectivity for specific cancer-related kinases over a broad range of other cellular kinases is a promising characteristic for reducing off-target effects. While direct cytotoxicity data on non-cancerous cell lines for this specific series of compounds is limited in the available literature, the principle of selectivity remains a cornerstone of drug development. For a compound to be considered a viable candidate, it must demonstrate significantly less toxicity to normal cells compared to cancer cells.

In Vivo Pharmacological Efficacy in Preclinical Disease Models

Following promising in vitro results, the evaluation of drug candidates in living organisms is a crucial next step. These preclinical models, often involving mice, help to assess a compound's therapeutic efficacy in a more complex biological system.

Antitumor Efficacy in Murine Xenograft Models

While in vivo data for the exact this compound analogs featured in the in vitro studies is limited, research on closely related phosphonate (B1237965) nucleotide analogs provides valuable insights. The compound 9-[(2-phosphonylmethoxy)ethyl]guanine (PMEG) was evaluated for its antitumor activity in murine tumor models. PMEG showed modest activity against intraperitoneal P388 leukemia. More significantly, it was also tested against subcutaneously implanted B16 melanoma, where optimal therapy resulted in reproducible increases in life span (T/C values of 164%-170%) and significant delays in primary tumor growth (7.3- to 13.0-day T-C values). This demonstrates that purine analogs can exert tangible antitumor effects in a living system. The development of patient-derived xenograft (PDX) models, which more accurately represent human tumor biology, is becoming the standard for evaluating the efficacy of novel cancer therapeutics in a preclinical setting. nih.gov

Antiviral Efficacy in Relevant Animal Models

The in vivo antiviral activity of purine analogs is a key determinant of their therapeutic potential. While specific in vivo data for this compound is not extensively available in public literature, studies on analogous purine nucleoside derivatives provide significant insights into their potential efficacy. These analogs are often evaluated in animal models of viral infections, such as those for herpes simplex virus (HSV), hepatitis B virus (HBV), and cytomegalovirus (CMV). nih.govoup.com

For instance, in a duck hepatitis B virus (DHBV) infection model, which serves as a valuable surrogate for human HBV, various purine nucleoside analogs have been assessed. nih.gov Combination therapies involving purine and pyrimidine (B1678525) analogs have demonstrated potent inhibition of viral DNA synthesis. nih.gov In one illustrative study, a combination of L-FMAU (a purine analog) and FTC (a pyrimidine analog) resulted in a significant reduction in viremia and viral replication in acutely infected ducklings after a 4-week treatment period. nih.gov However, it is noteworthy that even with enhanced antiviral effects, complete clearance of the virus from the liver, specifically the covalently closed circular DNA (cccDNA), was not achieved, suggesting that while replication is suppressed, the viral reservoir may persist. nih.gov

The table below summarizes hypothetical but representative data from a preclinical animal study evaluating a this compound analog (Compound X) in a murine model of HSV-1 infection.

| Treatment Group | Mean Viral Titer (log10 PFU/g tissue) | Reduction in Viral Load vs. Vehicle (%) |

| Vehicle Control | 6.8 ± 0.5 | - |

| Compound X (Low Dose) | 4.2 ± 0.7 | 38.2 |

| Compound X (High Dose) | 2.5 ± 0.4 | 63.2 |

| Acyclovir (B1169) (Reference) | 2.8 ± 0.3 | 58.8 |

This table presents hypothetical data for illustrative purposes.

The data illustrates a dose-dependent reduction in viral titers in the target tissue, a common endpoint in such studies. The efficacy of the analog would be compared against a vehicle control and a standard-of-care antiviral agent, such as acyclovir for HSV infections. mdpi.com

Immunomodulatory Effects in Animal Studies

Purine analogs are well-recognized for their immunomodulatory, and often immunosuppressive, properties. These effects are primarily attributed to their interference with lymphocyte proliferation and function. While specific animal studies on the immunomodulatory effects of this compound analogs are not widely documented, the broader class of purine analogs has been extensively studied.

In animal models, the administration of certain purine analogs can lead to a significant reduction in lymphocyte populations, particularly T-lymphocytes. This can be assessed through techniques such as flow cytometry of peripheral blood or spleen cells. The impact on immune cell populations is a critical aspect of the preclinical evaluation, as it can indicate both therapeutic potential for autoimmune diseases and potential adverse effects related to immunosuppression.

The following table provides a hypothetical representation of data from an animal study investigating the immunomodulatory effects of a this compound analog (Compound Y).

| Treatment Group | Total Splenocyte Count (x 10^6) | CD4+ T-cell Percentage (%) | CD8+ T-cell Percentage (%) |

| Vehicle Control | 120 ± 15 | 35 ± 4 | 20 ± 3 |

| Compound Y (Low Dose) | 95 ± 12 | 28 ± 5 | 18 ± 2 |

| Compound Y (High Dose) | 60 ± 10 | 15 ± 3 | 12 ± 2 |

| Cyclophosphamide (Reference) | 55 ± 8 | 12 ± 2 | 10 ± 1 |

This table presents hypothetical data for illustrative purposes.

This illustrative data shows a dose-dependent decrease in total splenocytes and specific T-cell subsets, indicating an immunosuppressive effect. Such findings would be crucial in determining the potential therapeutic window and risk-benefit profile of the compound.

Investigation of Acquired Resistance Mechanisms in Preclinical Settings

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. Preclinical studies are essential for understanding the mechanisms by which viruses may develop resistance to new therapeutic candidates. For purine analogs that act as nucleoside or nucleotide inhibitors of viral polymerases, resistance typically arises from mutations in the viral enzymes responsible for drug activation or in the polymerase itself. nih.govalliedacademies.org

In the case of anti-herpesvirus purine analogs like acyclovir, the primary mechanism of resistance involves mutations in the viral thymidine (B127349) kinase (TK) gene. nih.govoup.com This enzyme is responsible for the initial phosphorylation of the drug, a crucial step for its activation. Mutations can lead to a loss of TK activity or an altered substrate specificity, rendering the drug ineffective. nih.gov A less common mechanism is the development of mutations in the viral DNA polymerase, the ultimate target of the activated drug. nih.gov

Preclinical investigation of resistance often involves in vitro passage of the virus in the presence of increasing concentrations of the drug to select for resistant mutants. These resistant isolates are then sequenced to identify the specific mutations responsible. Animal models can also be used to study the emergence and fitness of resistant viruses in an in vivo setting. oup.com Understanding these resistance pathways is critical for anticipating clinical challenges and developing strategies to mitigate them, such as combination therapy. alliedacademies.org

Advanced Research Methodologies and Compound Characterization

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in predicting and analyzing the behavior of 9-Cyclopentyl-3,9-dihydro-6h-purin-6-one as a potential inhibitor of various protein targets. These in silico techniques offer a cost-effective and time-efficient means to screen and design novel therapeutic agents.

Ligand-Protein Docking and Binding Energy Calculations

Ligand-protein docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. For purine (B94841) derivatives, including compounds structurally related to this compound, molecular docking studies have been crucial in identifying key interactions within the binding site of enzymes like cyclin-dependent kinase 2 (CDK2). mdpi.comnih.govnih.gov These studies often reveal critical hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. For instance, docking of purine derivatives into the CDK2 active site has shown interactions with residues such as Asp86, Glu81, and Leu83. mdpi.comnih.gov

Binding energy calculations, often performed as a follow-up to docking, provide a quantitative estimate of the binding affinity. These calculations can help in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 1: Representative Docking Scores and Interacting Residues for Purine Derivatives with CDK2

| Compound Class | Target Protein | Key Interacting Residues | Predicted Docking Score (arbitrary units) |

| Purine Derivatives | CDK2 | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | >10 |

Note: This table is a generalized representation based on studies of purine derivatives and is for illustrative purposes.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. nih.gov MD simulations have been successfully applied to study the stability of purine derivatives within the binding pocket of their target proteins. mdpi.comnih.gov These simulations can reveal the flexibility of both the ligand and the protein, providing insights that are not apparent from static docking poses. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for potent inhibitory activity. mdpi.comnih.gov These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs. mdpi.comnih.gov

Table 2: Statistical Parameters for 3D-QSAR Models of Purine Derivatives

| Model | q² | r²_pred |

| CoMFA | 0.743 | 0.991 |

| CoMSIA | 0.808 | 0.990 |

| Topomer CoMFA | 0.779 | 0.962 |

Source: Adapted from studies on purine derivatives. mdpi.comnih.gov

Structural Biology Applications

Experimental structural biology techniques provide high-resolution information about the three-dimensional arrangement of atoms in a ligand-protein complex, which is essential for validating computational models and understanding the precise nature of the molecular interactions.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, including protein-ligand complexes. While specific crystallographic data for this compound was not found, the methodology is widely used for studying the binding of purine analogs to their targets. These structures provide unambiguous evidence of the binding mode and the specific interactions that occur, serving as a gold standard for validating computational docking and MD simulation results.

NMR Spectroscopy for Ligand-Target Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-target interactions in solution, providing information on binding affinity, kinetics, and the conformation of the ligand and protein upon complex formation. nih.govnih.gov Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify which parts of a ligand are in close contact with the protein. Protein-observed NMR, typically using isotopically labeled proteins, can map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon ligand binding. nih.gov While specific NMR studies on this compound are not detailed in the available literature, this technique remains a vital tool in the characterization of purine-based inhibitors. nih.gov

Advanced Analytical Techniques for Research Compound Characterization

The comprehensive analysis of this compound relies on a suite of advanced analytical techniques. These methods provide the high resolution and sensitivity required to identify and quantify the parent compound, its metabolites, and any potential degradation products, which is critical in a research context.

High-Resolution Mass Spectrometry for Metabolite Profiling in Research

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a primary tool for in-depth metabolite profiling of this compound. This powerful technique enables the detection and structural elucidation of metabolites formed in various biological systems under investigation. The high accuracy and resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers allow for the determination of the elemental composition of metabolites, providing crucial clues to the biotransformation pathways.

In a typical research workflow, this compound would be incubated with liver microsomes or other relevant biological matrices. The resulting mixture is then analyzed by LC-HRMS. The accurate mass measurements obtained for the parent compound and its potential metabolites are then used to propose metabolic transformations such as hydroxylation, oxidation, and dealkylation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Metabolites of this compound

| Putative Metabolite | Proposed Transformation | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

| M1 | Monohydroxylation (cyclopentyl ring) | 235.1193 | 235.1190 | -1.27 |

| M2 | Dihydroxylation (cyclopentyl ring) | 251.1142 | 251.1139 | -1.19 |

| M3 | Oxidation (purine ring) | 233.1037 | 233.1035 | -0.86 |

| M4 | N-dealkylation | 151.0567 | 151.0565 | -1.32 |

Note: This data is illustrative and based on common metabolic pathways for similar compounds. Actual experimental results would be required for definitive identification.

Chromatographic Methods for Purity and Stability Assessment in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity and stability of this compound in research settings. These methods are employed to separate the parent compound from any impurities or degradation products that may arise during synthesis, storage, or under stress conditions.

A stability-indicating HPLC method is developed and validated to demonstrate its specificity for the drug substance in the presence of its degradation products. This involves subjecting the compound to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress.

The development of a robust HPLC method would involve the optimization of several parameters, including the choice of a suitable stationary phase (e.g., a C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution), flow rate, and detection wavelength (typically UV detection).

Table 2: Illustrative Stability Data of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 60 | 8.5 | 2 |

| 0.1 M NaOH | 24 hours | 60 | 12.3 | 3 |

| 3% H₂O₂ | 24 hours | 25 | 15.7 | 4 |

| Dry Heat | 48 hours | 80 | 4.2 | 1 |

| Photolytic (UV) | 24 hours | 25 | 6.8 | 2 |

Note: This table presents hypothetical data to illustrate the type of information generated from forced degradation studies. The actual extent of degradation and the number of products would be determined experimentally.

The data generated from these chromatographic analyses are crucial for establishing the intrinsic stability of this compound and for defining appropriate storage and handling conditions in a research environment. The separation and quantification of impurities and degradation products ensure the quality and reliability of the compound used in further scientific investigations.

Research Trajectories and Future Directions for 9 Cyclopentyl 3,9 Dihydro 6h Purin 6 One Research

Identification of Unexplored Biological Targets and Pathways

While initial research into purine (B94841) analogs has heavily focused on established targets like kinases and DNA replication, the future of 9-Cyclopentyl-3,9-dihydro-6H-purin-6-one and its derivatives lies in the exploration of novel biological targets and pathways. The complex nature of cancer, characterized by intricate signaling networks and metabolic reprogramming, offers a multitude of opportunities for therapeutic intervention.

Recent studies on 9-cyclopentylpurine (B8656152) analogs have begun to scratch the surface of their potential. For instance, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine nucleobase analogs have been identified as potent inhibitors of the proto-oncogene c-Src, a tyrosine kinase implicated in cancer cell growth and proliferation. nih.gov This discovery opens the door to targeting other non-receptor tyrosine kinases or downstream effectors in the Src signaling pathway.

Furthermore, the cell cycle, a fundamental process dysregulated in virtually all cancers, presents a rich source of unexplored targets. nih.govnih.govtechscience.com Beyond the well-known cyclin-dependent kinases (CDKs), other regulatory proteins involved in cell cycle checkpoints and progression could be susceptible to inhibition by novel purine analogs. Investigating the effects of 9-cyclopentylpurine derivatives on proteins that govern the G1/S and G2/M transitions, for example, could unveil new mechanisms of action and therapeutic applications. abcam.com

Potential Unexplored Targets for 9-Cyclopentylpurine Analogs:

| Target Class | Specific Examples | Rationale for Targeting |

| Kinases | Non-receptor tyrosine kinases (e.g., FAK, LYN), Mitogen-activated protein kinases (MAPKs) | Overlapping signaling pathways with known targets like Src and EGFR. |

| Cell Cycle Regulators | Checkpoint kinases (e.g., CHK1, CHK2), Anaphase-promoting complex (APC/C) | Critical for maintaining genomic integrity and often dysregulated in cancer. |

| Epigenetic Modifiers | Histone deacetylases (HDACs), Histone methyltransferases (HMTs) | Purine structure can be adapted to interact with co-factor binding sites. |

| Metabolic Enzymes | Enzymes in the purine salvage pathway, Glycolytic enzymes | Cancer cells exhibit altered metabolism that can be exploited therapeutically. |

Rational Design Principles for Next-Generation Purine Analogs with Enhanced Specificity

The development of highly specific and potent drug candidates requires a deep understanding of the structure-activity relationships (SAR) of the lead compound. For this compound, future research will heavily rely on rational design principles to create next-generation analogs with improved therapeutic profiles.

Key to this endeavor is the strategic modification of the purine core. Studies have shown that substitutions at various positions of the purine ring can dramatically influence biological activity. For example, the introduction of different substituents at the C6 and C8 positions of the 9-cyclopentylpurine scaffold has been a fruitful strategy. One study detailed the synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, demonstrating that these modifications can lead to potent cytotoxic activity against various cancer cell lines. nih.gov

Another critical aspect of rational design is the use of computational modeling and structural biology. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can predict the biological activity of designed compounds before their synthesis, saving time and resources. Furthermore, understanding the binding modes of these analogs within their target proteins through X-ray crystallography or cryo-electron microscopy can guide the design of more specific inhibitors. For instance, the design of 9-(arenethenyl)purines as dual Src/Abl kinase inhibitors was informed by their ability to bind to the inactive, "DFG-out" conformation of the kinases, a strategy that can enhance selectivity. acs.org

Key Rational Design Strategies:

| Strategy | Description | Example from Purine Analog Research |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying different parts of the molecule to understand their contribution to biological activity. | Varying substituents on the piperazine ring at the C6 position of 9-cyclopentylpurine analogs. |

| Computational Modeling | Using computer simulations to predict the binding affinity and selectivity of designed compounds. | Docking studies to predict the interaction of purine analogs with the ATP-binding pocket of kinases. |

| Fragment-Based Drug Discovery | Identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent ligand. | Using the purine scaffold as a starting point and adding functional groups to improve target engagement. |

| Conformationally Restricted Analogs | Designing molecules with reduced flexibility to favor the bioactive conformation and improve selectivity. | The design of 9-(arenethenyl)purines to lock the molecule in a specific shape for kinase binding. acs.org |

Preclinical Evaluation of Combination Therapies with this compound Analogs

The future of cancer treatment is increasingly moving towards combination therapies to overcome drug resistance and enhance therapeutic efficacy. Preclinical studies are essential to identify synergistic interactions between 9-cyclopentylpurine analogs and other anticancer agents.

The rationale for combination therapy is multifaceted. Targeting multiple, non-overlapping pathways can prevent the cancer cells from developing resistance. For example, combining a 9-cyclopentylpurine analog that inhibits a specific kinase with a standard-of-care chemotherapeutic agent could lead to a more profound and durable response.

Preclinical models, including cancer cell lines and patient-derived xenografts (PDXs), are crucial for evaluating these combinations. These models allow researchers to assess the synergistic, additive, or antagonistic effects of drug combinations and to understand the underlying molecular mechanisms. For instance, a study investigating the combination of a repurposed antidepressant, tranylcypromine (B92988) (TCP), with an NRF2 inhibitor demonstrated a significant reduction in tumor growth, highlighting the power of combination approaches. chemistryviews.org While not directly involving a 9-cyclopentylpurine analog, this study exemplifies the type of preclinical work needed.

Potential Combination Strategies:

| Combination Partner | Rationale | Potential for 9-Cyclopentylpurine Analogs |

| Standard Chemotherapy | Increase cytotoxic effects and overcome resistance. | Enhance the efficacy of drugs like cisplatin (B142131) or paclitaxel. |

| Targeted Therapies | Inhibit multiple oncogenic signaling pathways. | Combine with inhibitors of other kinases (e.g., MEK, PI3K) or growth factor receptors. |

| Immunotherapy | Enhance the anti-tumor immune response. | Modulate the tumor microenvironment to improve the efficacy of checkpoint inhibitors. |

| Anti-angiogenic Agents | Inhibit the formation of new blood vessels that supply tumors. | Combine with drugs like bevacizumab to starve the tumor of nutrients. |

Addressing Challenges in Preclinical Efficacy and Selectivity

Despite the promise of novel purine analogs, the path from preclinical discovery to clinical application is fraught with challenges. Two of the most significant hurdles are ensuring sufficient efficacy and achieving high selectivity.

Efficacy in preclinical models must translate to meaningful clinical benefit. A compound that shows potent activity in a petri dish may not be effective in a complex living organism due to factors like poor bioavailability, rapid metabolism, or off-target effects. To address this, researchers are developing more sophisticated preclinical models, such as humanized mouse models and organoid cultures, that better mimic human physiology and disease.

Selectivity is paramount to minimizing side effects. Many purine analogs target the ATP-binding pocket of kinases, a highly conserved region across the kinome. This can lead to off-target inhibition of other kinases, resulting in toxicity. The development of next-generation 9-cyclopentylpurine analogs must focus on achieving high selectivity for the intended target. This can be accomplished through rational design strategies that exploit subtle differences in the ATP-binding sites of various kinases. For example, the identification of a 9-cyclopentylpurine derivative as a highly potent and selective inhibitor of both EGFR-activating and resistance mutations demonstrates that high selectivity is an achievable goal. nih.gov

Challenges and Mitigation Strategies:

| Challenge | Description | Mitigation Strategy |

| Poor Pharmacokinetics | The compound is not absorbed, distributed, metabolized, or excreted in a way that allows it to reach the target at a therapeutic concentration. | Formulation optimization, use of nanocarriers, and chemical modifications to improve drug-like properties. |

| Off-Target Toxicity | The compound interacts with unintended biological targets, leading to adverse effects. | Rational design for improved selectivity, comprehensive preclinical toxicity screening. |

| Acquired Resistance | Cancer cells develop mechanisms to evade the effects of the drug over time. | Combination therapies, development of next-generation inhibitors that target resistance mutations. |

| Tumor Heterogeneity | Tumors are composed of diverse cell populations with varying sensitivities to the drug. | Use of patient-derived models for preclinical testing, development of therapies that target common vulnerabilities. |

Integration with Emerging Therapeutic Modalities and Research Paradigms

The field of oncology is witnessing the rise of novel therapeutic modalities and research paradigms that hold immense promise for the future of cancer treatment. The successful integration of this compound analogs with these emerging approaches will be crucial for maximizing their therapeutic potential.

One of the most exciting areas is the convergence of targeted therapy and immunotherapy . The goal is to use targeted agents to modulate the tumor microenvironment in a way that enhances the ability of the immune system to recognize and eliminate cancer cells. For example, a 9-cyclopentylpurine analog that inhibits a kinase involved in immunosuppressive signaling could be combined with an immune checkpoint inhibitor to unleash a powerful anti-tumor immune response. nih.gov

Another emerging paradigm is personalized medicine , where treatment decisions are tailored to the individual genetic and molecular profile of a patient's tumor. The development of 9-cyclopentylpurine analogs could be guided by the identification of predictive biomarkers that can identify patients who are most likely to respond to a particular drug. This approach can improve treatment outcomes and spare patients from ineffective therapies.

Finally, the use of novel drug delivery systems , such as nanoparticles and antibody-drug conjugates, can enhance the therapeutic index of purine analogs by delivering them specifically to the tumor site, thereby increasing efficacy and reducing systemic toxicity.

Emerging Modalities and Integration Opportunities:

| Modality/Paradigm | Description | Integration with 9-Cyclopentylpurine Analogs |

| Immunotherapy | Harnessing the patient's own immune system to fight cancer. | Analogs could be designed to modulate immune signaling pathways or be combined with checkpoint inhibitors. |

| Personalized Medicine | Tailoring treatment based on individual tumor characteristics. | Development of companion diagnostics to identify patients who will benefit from specific purine analog therapies. |

| Targeted Protein Degradation | Using small molecules (PROTACs) to induce the degradation of specific proteins. | The purine scaffold could be incorporated into PROTACs to target disease-causing proteins for destruction. |

| Advanced Preclinical Models | Organoids and patient-derived xenografts that more accurately reflect human cancer. | More predictive testing of the efficacy and toxicity of new purine analogs. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-cyclopentyl-3,9-dihydro-6H-purin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 9-position of a purine scaffold. A common approach uses 6-chloropurine derivatives reacted with cyclopentyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Temperature (60–80°C) and reaction time (12–24 hours) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/heptane gradient) or recrystallization improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer :

- NMR : ¹H NMR distinguishes the cyclopentyl group (δ 1.5–2.5 ppm for methylene protons) and purine ring protons (δ 8.0–8.5 ppm for H-2 and H-8) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.15 for C₁₀H₁₄N₄O).

- X-ray Crystallography : Resolves steric effects of the cyclopentyl group on the purine ring .

Q. What purification techniques are recommended for isolating 9-cyclopentyl derivatives from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Effective for separating unreacted starting materials (e.g., cyclopentyl halides) using silica gel and gradients of ethyl acetate in heptane .

- Recrystallization : Solvent pairs like ethanol/water yield high-purity crystals (>98%) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence the compound’s biological activity compared to phenylpropyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Cyclopentyl’s smaller size and lower lipophilicity may reduce off-target interactions compared to bulkier 3-phenylpropyl groups. Enzymatic assays (e.g., kinase inhibition) can quantify potency shifts .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic interactions between the cyclopentyl group and enzyme active sites .

Q. What strategies resolve contradictions in reported biological data for purine-6-one derivatives?

- Methodological Answer :

- Control Experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives .

- Comparative Studies : Test analogs (e.g., 9-heptyl or 9-(2-chlorophenyl) derivatives) under identical conditions to isolate substituent effects .

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 6-methylpurin-2-one) to identify trends in bioactivity .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target enzymes .

- Mutagenesis Studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.